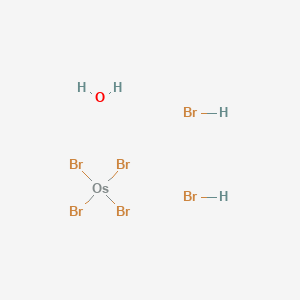

Dihydrogen hexabromoosmate(IV) hydrate, 99.9% (metals basis)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihydrogen hexabromoosmate(IV) hydrate, 99.9% (metals basis) is an inorganic compound that is composed of bromine and oxygen atoms, with hydrogen atoms in the form of a hydrate. It is commonly used as a reagent in scientific research and laboratory experiments. This compound is also known as hexabromo-dihydroxy-dihydrate, hexabromo-dihydroxy-monohydrate, or hexabromo-dihydroxy-dihydrate (HBDH). It is a white, odorless, and slightly hygroscopic solid that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

HBDH has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It is often used as a reagent in biochemical and physiological experiments, such as protein purification, enzyme assays, and DNA amplification. It has also been used in the synthesis of various compounds, such as bromo-oligosaccharides, brominated polymers, and brominated polyhydroxyalkanoates.

Wirkmechanismus

The mechanism of action of HBDH is not fully understood. However, it is believed that the bromine atoms interact with the hydroxyl groups of the substrate, forming a bromo-oligosaccharide. This bromo-oligosaccharide then binds to the substrate, forming a complex which can then be further modified by the addition of other reagents.

Biochemical and Physiological Effects

The effects of HBDH on biochemical and physiological processes are not well understood. However, it has been suggested that the brominated compounds produced by the reaction of HBDH with substrates can interact with proteins and enzymes, altering their activity and potentially affecting their function. In addition, HBDH has been shown to have an inhibitory effect on certain enzymes, such as phosphodiesterases and proteases.

Vorteile Und Einschränkungen Für Laborexperimente

HBDH has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain and store. It is also relatively safe to handle, as it has low toxicity and does not produce hazardous by-products. However, it is important to note that HBDH is not a highly reactive reagent, and it can take a long time for the reaction to occur. In addition, it is not suitable for use in reactions involving highly reactive substrates, such as proteins or enzymes.

Zukünftige Richtungen

The use of HBDH in scientific research has the potential to be further explored. Further research could focus on the effects of the brominated compounds produced by the reaction of HBDH with substrates on biochemical and physiological processes. In addition, further research could explore the potential of HBDH as a reagent for the synthesis of new compounds. Finally, research could be done to explore the potential of HBDH for use in other laboratory experiments, such as drug synthesis and drug delivery.

Synthesemethoden

HBDH is synthesized by the reaction of bromine and an aqueous solution of sodium hydroxide. The reaction produces a white crystalline precipitate which then needs to be filtered, washed, and dried to obtain the desired product. The reaction can be represented as:

2 Br2 + 2 NaOH → Na2[Br2(OH)2] + 2 NaBr

Eigenschaften

IUPAC Name |

tetrabromoosmium;hydrate;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.H2O.Os/h6*1H;1H2;/q;;;;;;;+4/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZZWHMKRWMKLS-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br.Br.Br[Os](Br)(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H4OOs |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrogen hexabromoosmate(IV) hydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)

![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)

![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)

![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)

![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)